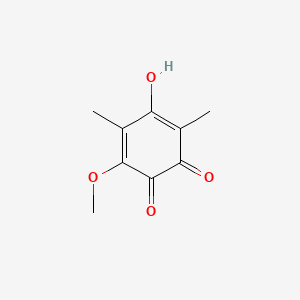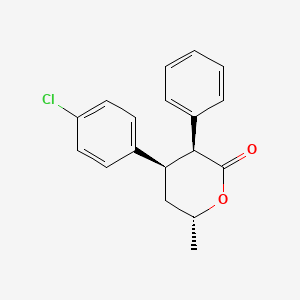
2H-Pyran-2-one, tetrahydro-4-(4-chlorophenyl)-6-methyl-3-phenyl-, (3-alpha,4-alpha,6-beta)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran-2-one, tetrahydro-4-(4-chlorophenyl)-6-methyl-3-phenyl-, (3-alpha,4-alpha,6-beta)- is a complex organic compound that belongs to the class of pyranones Pyranones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-one, tetrahydro-4-(4-chlorophenyl)-6-methyl-3-phenyl-, (3-alpha,4-alpha,6-beta)- typically involves multi-step organic reactions. Common synthetic routes may include:
Aldol Condensation: This step involves the reaction of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone, which is then dehydrated to form an α,β-unsaturated ketone.
Cyclization: The α,β-unsaturated ketone undergoes cyclization to form the pyranone ring.
Substitution Reactions: Introduction of the chlorophenyl and phenyl groups through substitution reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes:
Catalyst Selection: Using efficient catalysts to speed up the reaction and increase yield.
Reaction Conditions: Controlling temperature, pressure, and solvent conditions to optimize the reaction.
Chemical Reactions Analysis
Types of Reactions
2H-Pyran-2-one, tetrahydro-4-(4-chlorophenyl)-6-methyl-3-phenyl-, (3-alpha,4-alpha,6-beta)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2H-Pyran-2-one, tetrahydro-4-(4-chlorophenyl)-6-methyl-3-phenyl-, (3-alpha,4-alpha,6-beta)- has several scientific research applications, including:
Medicinal Chemistry: Used in the development of pharmaceuticals due to its potential biological activities.
Biological Studies: Investigated for its effects on various biological pathways and targets.
Industrial Applications: Utilized in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 2H-Pyran-2-one, tetrahydro-4-(4-chlorophenyl)-6-methyl-3-phenyl-, (3-alpha,4-alpha,6-beta)- involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Comparison with Similar Compounds
Similar Compounds
2H-Pyran-2-one, tetrahydro-4-phenyl-6-methyl-3-phenyl-: Lacks the chlorophenyl group.
2H-Pyran-2-one, tetrahydro-4-(4-methylphenyl)-6-methyl-3-phenyl-: Contains a methylphenyl group instead of a chlorophenyl group.
Uniqueness
The presence of the chlorophenyl group in 2H-Pyran-2-one, tetrahydro-4-(4-chlorophenyl)-6-methyl-3-phenyl-, (3-alpha,4-alpha,6-beta)- imparts unique chemical properties, such as increased reactivity and potential biological activity, distinguishing it from similar compounds.
Properties
CAS No. |
75115-83-2 |
|---|---|
Molecular Formula |
C18H17ClO2 |
Molecular Weight |
300.8 g/mol |
IUPAC Name |
(3S,4R,6R)-4-(4-chlorophenyl)-6-methyl-3-phenyloxan-2-one |
InChI |
InChI=1S/C18H17ClO2/c1-12-11-16(13-7-9-15(19)10-8-13)17(18(20)21-12)14-5-3-2-4-6-14/h2-10,12,16-17H,11H2,1H3/t12-,16+,17-/m1/s1 |
InChI Key |
QSAFSJAOPPHPTK-OAUYIBNBSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]([C@H](C(=O)O1)C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC1CC(C(C(=O)O1)C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



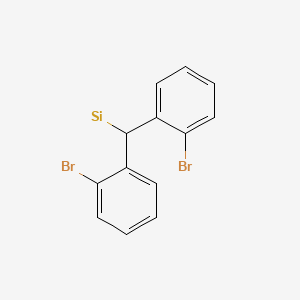
![5-[5-(3-chlorophenyl)furan-2-yl]-2H-tetrazole](/img/structure/B14449968.png)
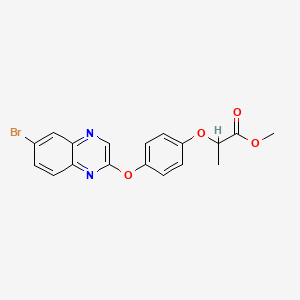



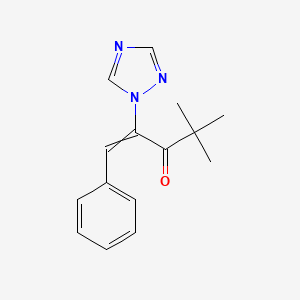
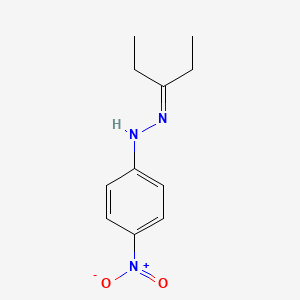
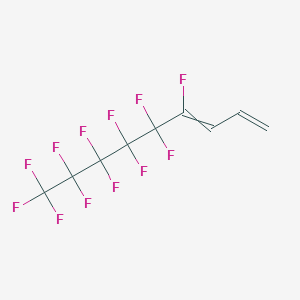
![5'-O-Acetyl-3'-O-[bis(4-methoxyphenyl)(phenyl)methyl]thymidine](/img/structure/B14450003.png)
